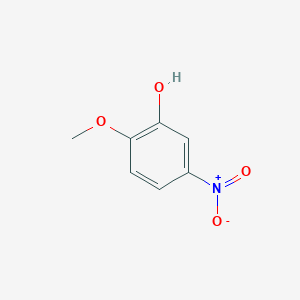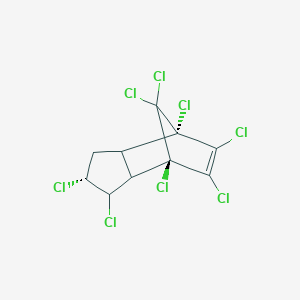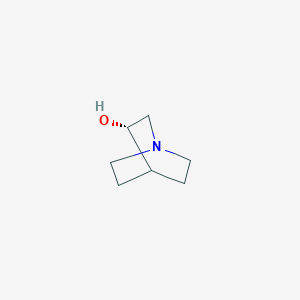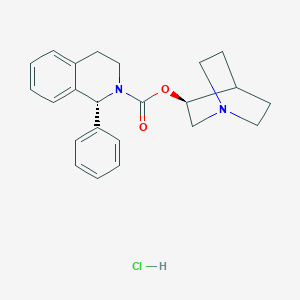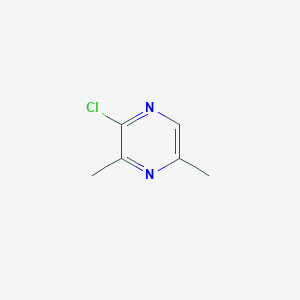
Tétrahydrofuranne-3-carbaldéhyde
Vue d'ensemble
Description
Tetrahydrofuran-3-carbaldehyde is an organic compound with the molecular formula C₅H₈O₂. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an aldehyde group (-CHO) attached to the third carbon of the tetrahydrofuran ring. This compound is of significant interest due to its versatile applications in organic synthesis and various industrial processes .
Applications De Recherche Scientifique
Tetrahydrofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: Tetrahydrofuran-3-carbaldehyde derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the aldehyde group .
Industrial Production Methods: In industrial settings, the production of tetrahydrofuran-3-carbaldehyde often involves the catalytic oxidation of tetrahydrofuran. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used to facilitate the oxidation process. The reaction is carried out under mild conditions to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Tetrahydrofuran-3-carboxylic acid
Reduction: Tetrahydrofuran-3-methanol
Substitution: Various substituted tetrahydrofuran derivatives.
Mécanisme D'action
The mechanism of action of tetrahydrofuran-3-carbaldehyde primarily involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Tetrahydrofuran-2-carbaldehyde
- Furfural
- 2,5-Furandicarboxaldehyde
Comparison: Tetrahydrofuran-3-carbaldehyde is unique due to the position of the aldehyde group on the third carbon of the tetrahydrofuran ring. This structural feature imparts distinct reactivity and properties compared to similar compounds. For example, tetrahydrofuran-2-carbaldehyde has the aldehyde group on the second carbon, leading to different chemical behavior and applications. Furfural and 2,5-furandicarboxaldehyde, on the other hand, are derived from furan and have different ring structures and functional groups, resulting in varied reactivity and uses .
Propriétés
IUPAC Name |
oxolane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUBXIVOZXWGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888563 | |
| Record name | 3-Furancarboxaldehyde, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79710-86-4 | |
| Record name | Tetrahydro-3-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79710-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxaldehyde, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079710864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furancarboxaldehyde, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furancarboxaldehyde, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrahydrofuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to Tetrahydrofuran-3-carbaldehyde described in the research?
A1: The research highlights two main synthetic approaches:
- Acid-catalyzed rearrangement: 4,5-Dihydro-1,3-dioxepins undergo acid-catalyzed rearrangement to yield Tetrahydrofuran-3-carbaldehydes. This reaction exhibits stereoselectivity, initially producing the (Z)-isomer under kinetically controlled conditions. At elevated temperatures, the thermodynamically favored (E)-isomer predominates. [, , ]
- Fragmentation of cyclic carboxonium ions: Protonation of 4,5-Dihydro-1,3-dioxepines forms 1,3-Dioxepan-4-ylium ions. Thermal fragmentation of these ions, followed by recyclization, leads to the formation of Tetrahydrofuran-3-carbaldehydes. [, ]
Q2: How is the structure of Tetrahydrofuran-3-carbaldehyde and its isomers confirmed?
A2: The structures of Tetrahydrofuran-3-carbaldehyde, including its isomers, are elucidated through ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms and the types of chemical bonds present in the molecule. [, ]
Q3: What role does the size of the phosphorus co-catalyst play in the regioselective hydroformylation of cyclic ethers?
A3: Research indicates that the size of the phosphorus co-catalyst significantly influences the regioselective hydroformylation of cyclic ethers like 2,3-dihydrofuran and 2,5-dihydrofuran. Larger co-catalysts can lead to the preferential formation of Tetrahydrofuran-3-carbaldehyde. []
Q4: Are there any studies exploring the use of Tetrahydrofuran-3-carbaldehyde in the formation of metal-organic frameworks?
A4: Yes, a study has explored the formation of a bismuth organic framework incorporating Tetrahydrofuran-3-carbaldehyde as a component of a larger organic ligand. This research utilized various techniques, including IR, ¹H NMR, UV-Vis spectroscopy, mass spectrometry, molecular modeling, and X-ray powder diffractometry, to characterize the framework and the binding interactions between bismuth(V) and the ligand. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide](/img/structure/B41510.png)

